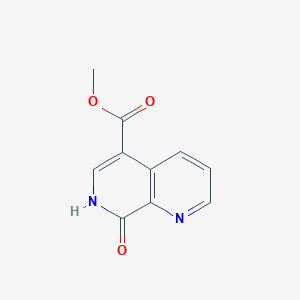
methyl8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate is a versatile chemical compound with a unique molecular structure. It belongs to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds. This compound has a molecular weight of 204.2 g/mol and is known for its high purity and precision in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate involves several steps. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the naphthyridine ring.
Substitution: Substitution reactions, particularly with arylboronic acids, can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, iridium catalysts, and various oxidizing and reducing agents. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include monoarylated and diarylated naphthyridines, which have various applications in medicinal and synthetic chemistry .
Aplicaciones Científicas De Investigación
Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Industry: The compound is used in diagnostics, agriculture, and photophysical applications.
Mecanismo De Acción
The mechanism of action of methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it can interact with various enzymes and receptors, leading to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
- 1,6-Naphthyridines
- 1,5-Naphthyridines
- 1,8-Naphthyridines
Uniqueness
Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate is unique due to its specific molecular structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its high purity and precision make it a valuable compound in scientific research and industrial applications .
Propiedades
IUPAC Name |
methyl 8-oxo-7H-1,7-naphthyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-5-12-9(13)8-6(7)3-2-4-11-8/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSZBVBOFGRFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C2=C1C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
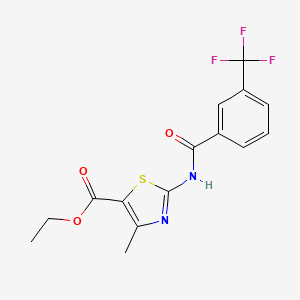
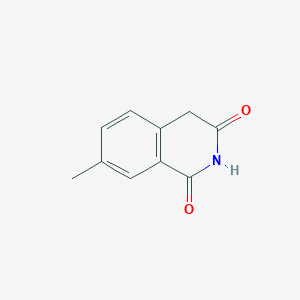
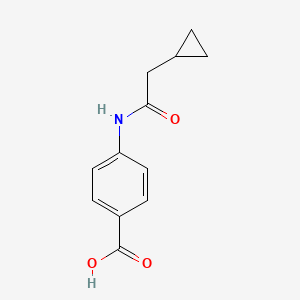
![4-Methyl-11-(4-phenyloxane-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2556701.png)

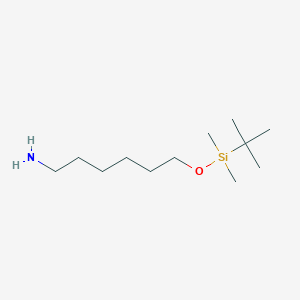
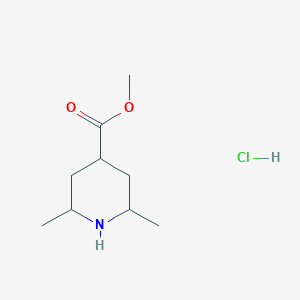
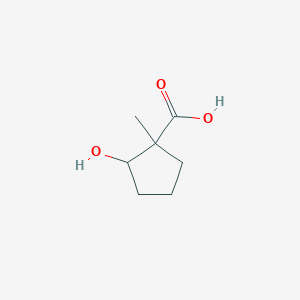
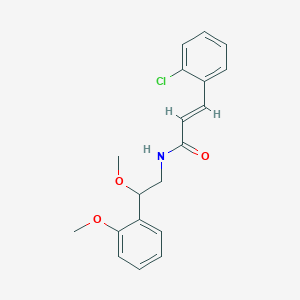
![Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2556710.png)
![N-(1-Cyclobutylethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2556712.png)



